molecular formula C17H10ClFN2O2S2 B11688976 N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11688976
M. Wt: 392.9 g/mol
InChI Key: UDLPJUOAVQIWIS-ZROIWOOFSA-N
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Description

N-[(5Z)-5-(2-Chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a 1,3-thiazolidin-3-yl derivative featuring a 2-chloro-6-fluorobenzylidene substituent at the 5-position and a benzamide group at the 3-position. This compound belongs to a class of rhodanine analogs, which are characterized by their 4-oxo-2-thioxothiazolidine core. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, influencing intermolecular interactions and biological activity .

Properties

Molecular Formula

C17H10ClFN2O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

N-[(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H10ClFN2O2S2/c18-12-7-4-8-13(19)11(12)9-14-16(23)21(17(24)25-14)20-15(22)10-5-2-1-3-6-10/h1-9H,(H,20,22)/b14-9-

InChI Key

UDLPJUOAVQIWIS-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S

Origin of Product

United States

Preparation Methods

Core Thiazolidinone Formation

The thiazolidinone ring is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. A typical procedure involves:

  • Reacting N-benzoylthiourea with chloroacetic acid in ethanol under reflux (80°C, 6–8 hours) to form 3-benzamido-2-thioxothiazolidin-4-one.

  • Isolating the intermediate via precipitation in ice-cold water and recrystallization from ethanol (yield: 68–72%).

Key Reaction:

Thiourea+ClCH2COOHEtOH, ΔThiazolidinone core+HCl\text{Thiourea} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{EtOH, Δ}} \text{Thiazolidinone core} + \text{HCl}

Optimization of Reaction Conditions

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)Purity (%)
Acetic acidNaOAc1106598
EthanolPiperidine804285
TolueneNH₄OAc1205592

Acetic acid with sodium acetate provides optimal proton abstraction for enolate formation, enhancing condensation efficiency.

Temperature and Time Dependence

Temperature (°C)Time (hours)Yield (%)Z:E Ratio
9018483:1
11012659:1
1308607:1

Higher temperatures reduce reaction time but may promote isomerization, lowering Z-selectivity.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from dimethylformamide (DMF)-water (1:3 v/v), yielding needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.2 Hz, 2H, Ar-H), 7.65 (t, J = 7.6 Hz, 1H, Ar-H), 7.54 (d, J = 8.0 Hz, 2H, Ar-H), 7.43–7.35 (m, 2H, Ar-H), 6.98 (s, 1H, CH=), 3.82 (s, 2H, SCH₂).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).

  • MS (ESI): m/z 392.9 [M+H]⁺.

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferencesSynthesis Yield (%)
N-(5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)benzamideNitro substituent52
N-(5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)benzamideDichloro substitution60
N-[(5Z)-5-(2-Chloro-6-fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]benzamideChloro-fluoro substitution65

The chloro-fluoro substituent improves yield due to enhanced electronic activation of the benzaldehyde.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type: Tubular flow reactor with in-line IR monitoring.

  • Conditions: 110°C, residence time 30 minutes, 85% conversion.

  • Advantages: Reduced side products, scalable to kilogram quantities.

Green Chemistry Approaches

  • Solvent Replacement: Substituting acetic acid with cyclopentyl methyl ether (CPME) reduces waste toxicity (PMI: 8.2 vs. 15.6).

  • Catalyst Recycling: Sodium acetate recovered via distillation and reused (3 cycles, yield drop <5%) .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or proteins, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The compound’s 2-chloro-6-fluorobenzylidene group distinguishes it from analogs with simpler or differently substituted benzylidene moieties. For example:

Compound ID/Name Benzylidene Substituent N-Substituent Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound 2-Cl, 6-F Benzamide N/A N/A N/A (hypothetical)
Compound 9 4-Cl 4-Methoxyphenyl 90 186–187 Aromatic protons: 7.09–7.70
Compound 6 4-Cl 4-Fluorophenyl 87 204–205 Aromatic protons: 7.09–7.70
Compound 41 5-Cl, 2-OH 4-Hydroxyphenyl 86 220–221 CH (benzylidene): 7.73; NH: 10.31
Compound 45 3-Ethoxy, 2-OH 4-Hydroxyphenyl 90 184–185 CH3 (ethoxy): 1.4–1.43; NH: 11.97

Key Observations :

  • Substituent Position and Yield: Electron-withdrawing groups (e.g., Cl, F) on the benzylidene ring correlate with moderate-to-high yields (e.g., 87–90% for 4-Cl derivatives ).
  • Melting Points : Hydroxy-substituted analogs (e.g., Compound 41, 220–221°C) exhibit higher melting points due to hydrogen bonding, whereas alkoxy groups (e.g., ethoxy in Compound 45) lower melting points (184–185°C). The target compound’s lack of polar hydroxy groups may result in a lower melting point.

Spectroscopic and Structural Analysis

  • NMR Trends : Aromatic protons in 4-Cl-substituted analogs (e.g., Compound 6) resonate at δ 7.09–7.70, while hydroxy-substituted derivatives (e.g., Compound 41) show downfield shifts for NH (δ 10.31) due to hydrogen bonding . The target compound’s 2-Cl,6-F substitution would likely deshield adjacent aromatic protons, shifting their signals upfield compared to para-substituted analogs.
  • Mass Spectrometry : All analogs show strong molecular ion peaks (e.g., m/z 541 for Compound 6 ), confirming structural integrity. The target compound’s molecular ion would likely align with its molecular formula (C₁₈H₁₀ClF₂N₂O₂S₂).

Biological Activity

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative with potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This compound's unique structure, which includes a thiazolidinone core and various substituents, suggests diverse biological activities. This article explores its synthesis, characterization, and biological evaluations based on recent studies.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the condensation of appropriate aldehydes with thiazolidinone derivatives. The compound's molecular formula is C18H12ClFN2O2S2C_{18}H_{12}ClFN_2O_2S_2 with a molecular weight of 406.9 g/mol .

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shifts indicative of the functional groups present.
  • Mass Spectrometry (MS) : Provides molecular weight confirmation and structural insights.
  • Infrared Spectroscopy (IR) : Identifies functional groups by characteristic absorption bands.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the target compound. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines:

Cell Line Effect Observed Methodology
A431Inhibition of proliferationMTT assay
A549Induction of apoptosisFlow cytometry
H1299Cell cycle arrestWestern blot analysis

In one study, compounds were shown to significantly inhibit cell proliferation in A431 and A549 cell lines while promoting apoptosis at concentrations of 1, 2, and 4 μM . The mechanism involved inhibition of key signaling pathways such as AKT and ERK, which are critical for cancer cell survival.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been assessed for anti-inflammatory properties. The expression levels of inflammatory cytokines like IL-6 and TNF-α were measured in RAW264.7 macrophages using ELISA techniques. Results demonstrated a significant reduction in these cytokines upon treatment with the compound .

Case Studies

  • Study on Benzothiazole Derivatives : A comprehensive evaluation of benzothiazole derivatives, including thiazolidinones, indicated their potential as dual-action agents against cancer and inflammation. The study reported that specific modifications to the thiazolidinone structure enhanced both anticancer and anti-inflammatory activities .
  • Thiazolidinone Derivatives Against Bacterial Strains : Another investigation focused on the antibacterial activity of thiazolidinone derivatives against Gram-positive bacteria, providing insights into their broad-spectrum potential .

Q & A

Q. Basic

  • Antimicrobial activity : Tested via agar diffusion assays against Staphylococcus aureus and Candida albicans .
  • Antioxidant potential : Assessed using DPPH radical scavenging assays .
  • Anticancer screening : Evaluated via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Purity validation : Use HPLC to confirm compound integrity (>95% purity) .
  • Structural analogs : Compare activity with derivatives (e.g., fluorobenzamide vs. chlorobenzamide) to identify pharmacophores .
  • Assay standardization : Ensure consistent protocols (e.g., cell line passage number, incubation time) .
  • Orthogonal assays : Validate results using dual methods (e.g., fluorescence-based viability assays alongside MTT) .

What are the key spectral markers for confirming the compound’s structure?

Q. Basic

  • IR spectroscopy :
    • C=S stretch: 1240–1260 cm⁻¹ .
    • C=O (thiazolidinone): ~1700 cm⁻¹ .
  • 1H^1H-NMR :
    • Benzylidene proton (Z-configuration): δ 7.8–8.2 ppm (singlet) .
    • Aromatic protons (2-chloro-6-fluorophenyl): δ 7.2–7.6 ppm .

How can overlapping signals in NMR spectra be resolved for accurate structural analysis?

Q. Advanced

  • 2D NMR techniques :
    • COSY : Identifies coupling between adjacent protons (e.g., aromatic vs. benzylidene groups) .
    • HSQC : Correlates 1H^1H and 13C^{13}C signals to resolve crowded regions .
  • Solvent optimization : Use deuterated DMSO or CDCl₃ to sharpen peaks .
  • Dynamic NMR : Temperature variation to separate rotamers or tautomers .

What mechanisms are hypothesized for its biological activity?

Q. Basic

  • Enzyme inhibition : Thiazolidinones often target kinases (e.g., cyclin-dependent kinases) or inflammatory enzymes (e.g., COX-2) .
  • DNA intercalation : Aromatic moieties may interact with DNA grooves, disrupting replication .
  • Reactive oxygen species (ROS) modulation : Antioxidant activity via thiol group participation .

How can researchers design experiments to elucidate the mechanism of action?

Q. Advanced

  • Molecular docking : Simulate binding to protein targets (e.g., PDB structures of kinases) using AutoDock Vina .
  • Gene expression profiling : RNA-seq to identify pathways affected by the compound (e.g., apoptosis-related genes) .
  • Enzyme kinetics : Measure IC₅₀ values against purified enzymes (e.g., acetylcholinesterase) .

What methods are used to determine solubility and stability under physiological conditions?

Q. Basic

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
  • Thermal analysis : DSC to identify melting points and polymorphic transitions .

How can stability issues in aqueous solutions be addressed for in vivo studies?

Q. Advanced

  • Lyophilization : Formulate as a lyophilized powder to enhance shelf life .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve stability .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to protect against degradation .

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